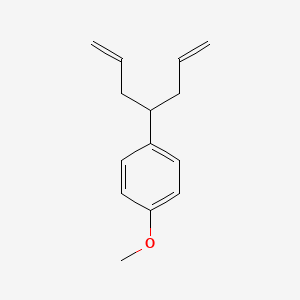

Diallyl-p-methoxyphenylmethane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13087-56-4 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-hepta-1,6-dien-4-yl-4-methoxybenzene |

InChI |

InChI=1S/C14H18O/c1-4-6-12(7-5-2)13-8-10-14(15-3)11-9-13/h4-5,8-12H,1-2,6-7H2,3H3 |

InChI Key |

NEWSKSPAXZDWQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC=C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Diallyl P Methoxyphenylmethane and Analogs

The primary route for synthesizing diallyl-p-methoxyphenylmethane, also known as 4-(p-anisyl)-1,6-heptadiene, involves the diallylation of an appropriate precursor derived from anisole.

A key method involves the reaction of p-anisaldehyde with an allylating agent. Research has demonstrated the successful diallylation of p-anisaldehyde using allyltrimethylsilane. guidechem.comresearchgate.net This reaction can be catalyzed by Lewis acids such as titanium tetrachloride or bismuth trifluoromethanesulfonate (B1224126) to yield the target compound. guidechem.comresearchgate.netrsc.org The strong electron-donating nature of the para-methoxy group on the aldehyde facilitates this diallylation process. guidechem.com

Another plausible synthetic strategy begins with p-methoxyphenol. This approach would typically involve an initial O-allylation to form 1-allyloxy-4-methoxybenzene, followed by a Claisen rearrangement to yield 2-allyl-4-methoxyphenol. rsc.orgrsc.orgresearchgate.net A subsequent C-allylation step would then be required to introduce the second allyl group, leading to the final this compound product.

The table below summarizes a key reported synthetic method for this compound.

| Precursor | Reagent | Catalyst | Product | Reference |

| p-Anisaldehyde | Allyltrimethylsilane | Titanium tetrachloride | This compound | researchgate.net |

| p-Anisaldehyde | Allyltrimethylsilane | Bismuth trifluoromethanesulfonate | This compound | guidechem.com |

Green Chemistry Principles and Sustainable Synthesis of Diallyl P Methoxyphenylmethane

The application of green chemistry principles to the synthesis of diallyl-p-methoxyphenylmethane aims to reduce the environmental impact of the production process. This involves exploring alternative energy sources, greener solvents, and more efficient catalytic systems. While specific literature on the green synthesis of this exact compound is limited, principles from related reactions can be applied to propose more sustainable routes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. sioc-journal.cnnih.gov In the context of the Claisen rearrangement of allyl aryl ethers, a potential step in one synthetic route to the target compound, microwave heating has been demonstrated to be an efficient, catalyst-free method. rsc.orgsioc-journal.cn Studies on the microwave-assisted Claisen rearrangement of 1-allyloxy-4-methoxybenzene have been reported, highlighting its potential for a greener synthesis. rsc.org The use of microwave assistance in the diallylation of p-anisaldehyde could also be a viable green alternative, potentially reducing reaction times and energy consumption. starskychemical.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound has been successfully used in the allylation of phenols and related compounds. nih.gov This technique could be applied to the allylation steps in the synthesis of this compound, potentially offering a more energy-efficient and faster alternative to conventional heating methods. acs.orgacgpubs.org

Phase-Transfer Catalysis (PTC): For the allylation of a p-methoxyphenol precursor, phase-transfer catalysis presents a green alternative. PTC can facilitate the reaction between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). researchgate.netacs.orgresearchgate.net The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) has been studied for the O-alkylation of p-methoxyphenol with allyl bromide, demonstrating the feasibility of this approach. researchgate.netacs.org

Alternative Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. For the Claisen rearrangement step, the use of greener solvents like propylene (B89431) carbonate has been explored as a non-toxic and biodegradable alternative to traditional high-boiling point solvents. researchgate.netmedjchem.com Research has also shown that the Claisen rearrangement of allyl para-substituted phenyl ethers can be performed efficiently in a microreactor system without any solvent, offering a significant green advantage. rsc.orgrsc.org

Solid Acid Catalysts: In place of soluble Lewis acids, which can be difficult to separate and recycle, solid acid catalysts offer a more sustainable option. For the Claisen rearrangement of allyl-4-methoxyphenyl ether, various solid acid catalysts such as sulfated zirconia and dodecatungstophosphoric acid supported on silica (B1680970) have been investigated, showing promise for cleaner production methods. researchgate.net

The following table outlines potential green synthetic approaches for key reaction steps in the synthesis of this compound based on analogous reactions.

| Reaction Step | Green Approach | Reagents/Conditions | Potential Benefits | References |

| Claisen Rearrangement | Microwave-Assisted | Solvent-free or in DMSO | Reduced reaction time, catalyst-free | rsc.orgsioc-journal.cn |

| Microreactor | Solvent-free | High efficiency, quantitative yield, no work-up | rsc.orgrsc.org | |

| Alternative Solvent | Propylene Carbonate | Use of a biodegradable, non-toxic solvent | researchgate.netmedjchem.com | |

| Solid Acid Catalyst | Sulfated zirconia, DTP/HMS | Recyclable catalyst, reduced waste | researchgate.net | |

| Allylation | Phase-Transfer Catalysis | Allyl bromide, TBAB, water | Reduced use of organic solvents, milder conditions | researchgate.netacs.org |

| Ultrasound-Assisted | - | Shorter reaction times, increased yields | nih.govacgpubs.org |

Preclinical Biological Activities of Diallyl P Methoxyphenylmethane Analogs

In Vitro Pharmacological Investigations

The in vitro evaluation of diallyl-p-methoxyphenylmethane analogs has spanned various biological targets, including neurotransmitter transporters, receptors, enzymes, and cancer cell lines, showcasing their diverse and sometimes potent activities.

Investigations into the effects of this compound analogs on neurotransmitter transporters have been a key area of research, particularly focusing on the norepinephrine (B1679862) transporter (NET). The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, and its inhibition is a mechanism of action for many antidepressant and anxiolytic medications. nih.gov

A study involving 52 synthesized biphenyl-type neolignans and diphenylmethane (B89790) analogs, structurally related to this compound, assessed their interaction with the human norepinephrine transporter (hNET). The findings indicated that these compounds exhibit only mild and non-potent interactions with NET. nih.gov For all tested compounds, the half-maximal inhibitory concentration (IC50) was found to be greater than 100 µM. nih.gov This suggests that the anxiolytic effects observed with some parent compounds, like honokiol (B1673403) from Magnolia preparations, are likely not mediated by a direct, potent inhibition of the norepinephrine transporter. nih.gov

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Honokiol and Diphenylmethane Analogs | Norepinephrine Transporter (NET) | IC50 > 100 µM | nih.gov |

This compound analogs have demonstrated significant modulatory effects on various receptors, most notably the γ-aminobutyric acid type A (GABAA) receptors and cannabinoid receptors (CBRs).

GABAA Receptors: Honokiol and its derivatives are known to act as positive allosteric modulators of GABAA receptors, enhancing the chloride currents induced by GABA. acs.orgnih.gov The extent of this modulation is dependent on the specific subunit composition of the GABAA receptor. For instance, honokiol enhanced GABA-induced chloride currents (IGABA) with varying efficacy and potency across different receptor subtypes. acs.orgfrontiersin.org One study found that honokiol was most efficient at enhancing IGABA on α3β2-containing receptors, with a maximal enhancement of 2386%. acs.org The EC50 values, which represent the concentration required to elicit a half-maximal response, also varied with the subunit composition. acs.orgfrontiersin.org

| Compound | GABAA Receptor Subtype | EC50 (µM) | Maximal IGABA Enhancement (%) | Reference |

|---|---|---|---|---|

| Honokiol | α1β1 | - | 260 | acs.org |

| α1β2 | - | 1034 | acs.org | |

| α2β2 | - | 1130 | acs.org | |

| α3β2 | - | 2386 | acs.org | |

| 3-acetylamino-4'-O-methylhonokiol | α1β2 | 3.8 | 2601 | nih.gov |

Cannabinoid Receptors: Analogs such as 4'-O-methylhonokiol have been identified as agonists for the cannabinoid type 2 (CB2) receptor, with a binding affinity (Ki) of 188.5 nM. nih.gov In contrast, its affinity for the cannabinoid type 1 (CB1) receptor was significantly lower, with a Ki value of 2.4 µM, indicating selectivity for the CB2 receptor. nih.gov Honokiol itself has been reported to have Ki values of 6.46 µM and 5.61 µM for CB1 and CB2 receptors, respectively. frontiersin.org This interaction with the endocannabinoid system suggests another potential pathway for the pharmacological effects of these compounds.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4'-O-methylhonokiol | CB1 | 2.4 µM | nih.gov |

| CB2 | 188.5 nM | nih.gov | |

| Honokiol | CB1 | 6.46 µM | frontiersin.org |

| CB2 | 5.61 µM | frontiersin.org |

The anti-inflammatory properties of this compound analogs have been linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

4-O-methylhonokiol, an analog of this compound, has been shown to be a potent inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins. spandidos-publications.com One study reported an IC50 value of 1.5 µg/ml for COX-2 inhibition by 4-O-methylhonokiol. spandidos-publications.com Furthermore, this compound demonstrated strong inhibition of leukotriene B4 formation, with a 96% inhibition, indicating an effect on the 5-lipoxygenase pathway. spandidos-publications.com In a model of neuroinflammation, 4-O-methylhonokiol strongly inhibited COX-2 activity with an IC50 value of 0.06 µM. spandidos-publications.com While studies on glutathione (B108866) reductase were not prominent in the reviewed literature for these specific analogs, the focus on COX and LOX pathways highlights a significant area of their pharmacological action.

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-O-methylhonokiol | Cyclooxygenase-2 (COX-2) | 1.5 µg/ml | spandidos-publications.com |

| Cyclooxygenase-2 (COX-2) | 0.06 µM | spandidos-publications.com |

A significant body of research has focused on the antiproliferative and cytotoxic effects of this compound analogs against various cancer cell lines. Honokiol, the parent compound, and its synthetic derivatives have demonstrated notable activity in this area.

The antiproliferative effects are often cell-line dependent, with varying potencies observed across different types of cancer. For example, honokiol displayed significant antiproliferative activity against hormone-independent breast cancer cell lines SKBR3 and MDA-MB-231, with IC50 values of approximately 12-20 µM. mdpi.com In a study on B-cell lymphoid malignancies, novel honokiol/triphenylmethane analogs showed potent activity, with one analog (HA 2) exhibiting an IC50 of 0.5 µM in Toledo and RPMI 8226 cell lines. nih.gov

A series of synthetic bisphenol neolignans inspired by honokiol also showed promising antiproliferative activity against human colorectal adenocarcinoma (HCT-116, HT-29) and human prostate adenocarcinoma (PC3) cell lines. Several of these analogs displayed greater potency than honokiol itself, with GI50 values (concentration causing 50% growth inhibition) in the low micromolar range.

| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Honokiol | SKBR3 | Breast Cancer | ~17 | mdpi.com |

| MCF7/HT | Hormone-Resistant Breast Cancer | ~18 | mdpi.com | |

| KKU-213L5 | Cholangiocarcinoma | 49.99 (24h), 26.31 (48h) | ||

| Honokiol Analog (HA 2) | Toledo | Diffuse Large B-cell Lymphoma | 0.5 | nih.gov |

| RPMI 8226 | Multiple Myeloma | 0.5 | nih.gov | |

| Honokiol-inspired neolignans (e.g., 14a, 14c, 15a) | HCT-116 | Colorectal Adenocarcinoma | 3.6 - 19.1 | |

| HT-29 | Colorectal Adenocarcinoma | 3.6 - 19.1 | ||

| PC3 | Prostate Adenocarcinoma | 3.6 - 19.1 |

The immunomodulatory properties of this compound analogs, particularly honokiol, have been investigated in the context of T-cell function. While specific studies on T-cell differentiation are limited, research has demonstrated effects on T-cell activation and effector functions.

In a model of sepsis, treatment with honokiol was found to increase the frequency and activation of CD4+ T-cells, as indicated by the increased expression of the activation marker CD69. This suggests that honokiol can modulate the adaptive immune response in inflammatory conditions.

Furthermore, honokiol has been shown to enhance the activity of cytotoxic T lymphocytes (CTLs) against cancer cells. One study found that honokiol could effectively induce apoptosis in cholangiocarcinoma cells, leading to the release of damage-associated molecular patterns (DAMPs). Dendritic cells pulsed with lysates from these honokiol-treated tumor cells were more effective at inducing T-lymphocyte proliferation and their cytotoxic effects on target cancer cells. These findings indicate that honokiol can act as an immunoadjuvant, boosting anti-tumor T-cell responses.

Analogs of this compound, such as honokiol and its isomer magnolol (B1675913), are recognized for their potent antioxidant properties. Their ability to scavenge free radicals is a key aspect of their biological activity.

The antioxidant capacity of these compounds has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Studies have shown that both honokiol and magnolol are effective radical scavengers, with honokiol generally exhibiting higher activity than magnolol in trapping DPPH and ABTS radicals. nih.gov This difference in activity is attributed to the structural arrangement of their hydroxyl groups. nih.gov

One study reported the IC50 value for magnolol in the DPPH radical scavenging assay to be 531.9 µM, and in the ABTS radical cation scavenging assay to be 22.3 µM. mdpi.com While specific IC50 values for honokiol in these assays were not consistently reported in the reviewed literature, its potent peroxyl and superoxide (B77818) radical scavenging capabilities have been documented. The rate constant for the reaction of honokiol with peroxyl radicals was estimated to be 1.4×106 M−1s−1. The antioxidant effects of these compounds are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals.

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Magnolol | DPPH Radical Scavenging | 531.9 µM | mdpi.com |

| ABTS Radical Cation Scavenging | 22.3 µM | mdpi.com |

In Vivo Preclinical Studies (excluding clinical human trials)

Neuroprotective Efficacy in Animal Models (e.g., Parkinson's disease models)

Analogs of this compound, specifically C-substituted diindolylmethanes (C-DIMs), have been investigated for their neuroprotective capabilities in animal models of neurodegenerative diseases. nih.gov Parkinson's disease, characterized by the progressive loss of dopaminergic neurons, has been a key focus of this preclinical research. researchgate.net

In a mouse model of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), certain C-DIM analogs have demonstrated significant neuroprotective effects. nih.gov Specifically, the analog 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, also known as C-DIM5, was shown to prevent the further loss of dopaminergic neurons in the substantia nigra pars compacta region of the brain. nih.gov Additionally, this compound protected against the loss of striatal dopamine (B1211576) terminals. nih.gov These findings suggest that C-DIM5 can act as an effective agent to halt the progression of neurodegeneration in this specific model. nih.gov

Another analog, 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), also exhibited similar protective effects against MPTP-induced neurotoxicity, preventing the loss of dopaminergic neurons. nih.gov The studies postulate that the neuroprotective efficacy of these compounds is linked to their anti-inflammatory properties, which are crucial in models of progressive neurodegeneration that have a strong neuroinflammatory component. nih.gov The research highlights the potential of these compounds as therapeutic agents to prevent the advancement of neurodegeneration. nih.gov

Table 1: Neuroprotective Effects of C-DIM Analogs in a Mouse Model of Parkinson's Disease

| Compound | Animal Model | Key Findings |

| 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (C-DIM5) | MPTP-induced Parkinson's Disease (Mouse) | Prevented further loss of dopaminergic neurons in the substantia nigra pars compacta; Protected striatal dopamine terminals. nih.gov |

| 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (C-DIM12) | MPTP-induced Parkinson's Disease (Mouse) | Prevented further loss of dopaminergic neurons. nih.gov |

Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory properties of this compound analogs have been observed in various preclinical animal models. The C-substituted diindolylmethane (C-DIM) compounds, noted for their neuroprotective effects, are also recognized for their anti-inflammatory activity, which is considered a component of their therapeutic action in neurodegenerative models. nih.gov

Beyond neuroinflammation, the broader anti-inflammatory potential of related indole (B1671886) compounds has been demonstrated. For instance, 3,3'-diindolylmethane (B526164) (DIM), a related bioactive indole, was studied in a mouse model of acute atopic dermatitis. diindolylmethane-dim.com In this model, which was induced by 2,4-dinitrofluorobenzene, administration of DIM resulted in a significant alleviation of skin erythema and edema. diindolylmethane-dim.com The mechanism underlying this effect involves the regulation of T cell differentiation. diindolylmethane-dim.com Specifically, DIM was found to inhibit the activation of T helper 2 (Th2) and T helper 17 (Th17) cells, which are involved in atopic dermatitis-related immune responses. diindolylmethane-dim.com It also promoted the differentiation of regulatory T cells, which help to suppress inflammatory reactions. diindolylmethane-dim.com

In another context, dehydrodieugenol (B1670544), a dimeric derivative of eugenol, has shown anti-inflammatory effects in an experimental mouse model of asthma. researchgate.net Treatment with dehydrodieugenol reduced the number of inflammatory cells in the lungs and decreased the concentrations of key inflammatory cytokines such as IL-4, IL-13, and IL-17. researchgate.net These findings indicate that analogs can counteract allergic airway inflammation by modulating critical inflammatory pathways. researchgate.net

Table 2: Anti-inflammatory Effects of Analogs in Animal Models

| Compound | Animal Model | Key Findings |

| C-Substituted Diindolylmethanes (C-DIMs) | MPTP-induced Parkinson's Disease (Mouse) | Efficacy is linked to activity in a model with a strong neuroinflammatory component. nih.gov |

| 3,3'-Diindolylmethane (DIM) | Acute Atopic Dermatitis (Mouse) | Significantly alleviated skin erythema and edema; Inhibited Th2 and Th17 cell activation and promoted regulatory T cells. diindolylmethane-dim.com |

| Dehydrodieugenol | Allergic Airway Inflammation (Mouse) | Reduced lung inflammatory cell numbers; Decreased levels of inflammatory cytokines (IL-4, IL-13, IL-17). researchgate.net |

Metabolic Regulation and Systemic Effects in Animal Models

Certain analogs of this compound have been identified as modulators of peroxisome proliferator-activated receptors (PPARs), which are crucial nuclear transcription factors in metabolic regulation. researchgate.net C-substituted diindolylmethane (C-DIM) compounds, in particular, function as selective PPARγ modulators (SPPARγMs). researchgate.net PPARs are well-established targets for the treatment of metabolic syndrome and its related complications. researchgate.net

Studies have shown that the interaction of C-DIMs with PPARγ is highly structure-dependent. researchgate.net For example, the introduction of dihydroxy and dimethyl substituents on the indole rings of the C-DIM structure enhanced the activation of PPARγ in cancer cell lines. researchgate.net The activation of PPARγ by these compounds can induce responses similar to those caused by other PPARγ agonists, such as inhibiting cell growth and progression through the cell cycle. researchgate.net While much of this research has been conducted in the context of cancer, the role of these compounds as PPARγ modulators points to a potential for systemic metabolic effects. researchgate.net

Furthermore, research on indole-3-carbinol (B1674136), a precursor to diindolylmethane, has shown effects on metabolic parameters in mice fed high-fat diets. science.gov This indicates that indole-derived compounds can influence systemic metabolic pathways, although the specific actions of this compound itself require more direct investigation in metabolic models. science.gov

Table 3: Metabolic Regulation by Analogs in Preclinical Models

| Compound Class | Target/Pathway | Observed Effects |

| C-Substituted Diindolylmethanes (C-DIMs) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Act as selective PPARγ modulators; Activity is structure-dependent. researchgate.net |

| Indole-3-carbinol | Systemic Metabolism | Suppressed inflammation-associated factors in mice on high-fat diets. science.gov |

Other Organ-Specific and Systemic Biological Effects in Preclinical Models

In addition to their neuroprotective, anti-inflammatory, and metabolic activities, analogs of this compound have demonstrated other significant biological effects in preclinical models, particularly in the context of cancer and immune system modulation.

C-substituted diindolylmethanes (C-DIMs) exhibit growth-inhibitory effects on various types of cancer cells, indicating organ-specific anticancer activity. researchgate.net These effects have been noted in models related to colon, bladder, prostate, and breast cancer. researchgate.net The activity of these compounds is often tissue-specific and depends on the molecular pathways active within the specific cancer type. researchgate.net For example, 3,3'-Diindolylmethane (DIM) has been shown to inhibit the proliferation of human gastric cancer cells and induce their apoptosis. diindolylmethane-dim.com

Systemically, these compounds can modulate the immune system. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DIM was found to mitigate the development of the disease by maintaining the stability and suppressive function of regulatory T cells. diindolylmethane-dim.com This suggests a role in restraining autoimmune inflammation. diindolylmethane-dim.com In a different systemic context, DIM also showed ameliorative effects in ducks infected with the bacterium Riemerella anatipestifer, where it inhibited the expression of inflammatory cytokines, suggesting a potential use in treating certain infections. diindolylmethane-dim.com

Furthermore, in a SCID mice xenograft model of canine inflammatory mammary cancer, treatment with indole-3-carbinol (I3C) led to decreased tumor proliferation and increased apoptosis. science.gov The study also noted changes in the levels of select steroid hormones in tumor tissues and serum, pointing to an influence on endocrine pathways. science.gov

Table 4: Organ-Specific and Systemic Effects of Analogs in Preclinical Models

| Compound | Model | Biological Effect | Organ/System |

| C-Substituted Diindolylmethanes (C-DIMs) | Cancer cell lines | Growth inhibition | Colon, Bladder, Prostate, Breast researchgate.net |

| 3,3'-Diindolylmethane (DIM) | Gastric Cancer Xenograft (Mouse) | Inhibition of cell proliferation, induction of apoptosis | Stomach diindolylmethane-dim.com |

| 3,3'-Diindolylmethane (DIM) | Experimental Autoimmune Encephalomyelitis (Mouse) | Mitigated disease development by supporting regulatory T cells | Immune System diindolylmethane-dim.com |

| 3,3'-Diindolylmethane (DIM) | Riemerella anatipestifer Infection (Duck) | Inhibited inflammatory cytokine expression | Immune System diindolylmethane-dim.com |

| Indole-3-carbinol (I3C) | Canine Inflammatory Mammary Cancer Xenograft (Mouse) | Decreased tumor proliferation, increased apoptosis, altered steroid hormone levels | Mammary Gland, Endocrine System science.gov |

Molecular and Cellular Mechanisms of Action

Elucidation of Specific Protein Targets and Binding Affinities

There is no available information to detail the specific protein targets or binding affinities of Diallyl-p-methoxyphenylmethane.

Transporter Binding and Functional Modulation

Scientific literature does not currently contain data on the binding of this compound to any transporters or its potential modulation of their function.

Receptor Agonism/Antagonism and Allosteric Modulation

There are no studies available that describe the agonistic, antagonistic, or allosteric modulatory effects of this compound on any known receptors.

Enzyme Active Site Interactions and Kinetic Analysis

Information regarding the interaction of this compound with enzyme active sites, including kinetic analysis and inhibition constants (Kᵢ), is not present in the available scientific literature.

Signaling Pathway Interventions

There is no published research to indicate that this compound intervenes in any cellular signaling pathways.

MAPK Pathway Modulation (e.g., TRAF2-p38 axis)

There is no evidence to suggest that this compound modulates the MAPK pathway or interacts with components such as the TRAF2-p38 axis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Key Pharmacophores and Essential Structural Motifs for Diallyl-p-methoxyphenylmethane Activity

The biological activity of this compound is attributed to several key structural features that act as pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this class of compounds, the essential motifs include the diallyl groups, the p-methoxyphenyl moiety, and the central diphenylmethane (B89790) core.

The diphenylmethane structure itself is a recognized scaffold in medicinal chemistry. frontiersin.org In related compounds, such as honokiol (B1673403) analogs, the diphenylmethane core is a foundational element for biological interaction. mdpi.com The spatial arrangement of the two phenyl rings, dictated by the central methane (B114726) carbon, influences how the molecule fits into the binding sites of target proteins.

The allyl groups are critical for the bioactivity of many related natural compounds. nih.govnih.gov Similarly, the methoxy (B1213986) group, an electron-donating substituent when at the para position of a benzene (B151609) ring, significantly influences the electronic properties of the molecule and its interactions with biological targets. wikipedia.org Studies on other bioactive molecules like flavonoids have shown that methoxy groups play a vital role in modulating neuroprotective and anti-inflammatory activities. nih.gov Therefore, the combination of the lipophilic allyl groups, the electronically influential p-methoxy group, and the rigid diphenylmethane core constitutes the primary pharmacophore of this compound.

Impact of Allyl Substitutions on Biological and Pharmacological Profiles

The presence and nature of the allyl groups are paramount to the biological and pharmacological profile of this compound class. Structure-activity relationship studies on analogous organosulfur compounds from garlic, such as diallyl disulfide (DADS), have unequivocally demonstrated the critical role of the allyl functionalities.

Research indicates that the terminal allyl groups are essential for the induction of phase II detoxification enzymes like Pi class glutathione (B108866) S-transferase (GSTP1). nih.gov When the allyl groups in DADS were replaced with saturated propyl groups to form dipropyl disulfide (DPDS), the compound's ability to induce GSTP1 was significantly diminished. nih.gov This highlights that the unsaturation in the allyl moiety is a key requirement for this specific biological activity. Similarly, the antimicrobial activity of garlic-derived essential oils is largely attributed to compounds containing allyl groups. nih.gov The comparison between diallyl disulfide and dipropyl disulfide showed that the allyl group is fundamental for antimicrobial effects against various bacteria. nih.gov

These findings strongly suggest that the two allyl groups in this compound are not merely structural components but are active participants in its biological mechanism, likely through interactions with cellular targets that are sensitive to the reactivity of the C=C double bond.

| Compound | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Diallyl Disulfide (DADS) | Contains two allyl groups | Strong inducer of mGSTP1 mRNA expression; Potent antimicrobial activity. | nih.govnih.gov |

| Dipropyl Disulfide (DPDS) | Contains two propyl groups (saturated analog) | mGSTP1 mRNA expression unaltered or only moderately increased; No significant antimicrobial activity. | nih.govnih.gov |

Role of Methoxy Groups in Modulating Activity and Selectivity

The methoxy group (–OCH₃) is a common substituent in many natural products and synthetic bioactive molecules, where it plays a significant role in modulating potency, selectivity, and pharmacokinetic properties. wikipedia.org In this compound, the methoxy group is located at the para-position of one of the phenyl rings.

According to the Hammett equation, a methoxy group at the para-position acts as an electron-donating group, which increases the electron density of the aromatic ring. wikipedia.org This electronic modification can influence how the molecule interacts with biological targets, affecting binding affinity and subsequent biological response. For instance, in studies of flavonoids, the presence and position of methoxy groups are crucial determinants of their anti-inflammatory and neuroprotective activities. nih.gov A methoxy group at the C7 position of the flavonoid ring A was found to enhance anti-inflammatory activity. nih.gov

In some contexts, the methoxy group can also influence selectivity. Research on hole-selective materials for perovskite solar cells found that the presence of a methoxy group was highly related to photo-induced halide segregation, a detrimental effect, suggesting that avoiding this group could enhance stability. rsc.org Conversely, in other chemical systems, methoxy groups can direct reaction pathways, highlighting their role in determining the regiochemical outcomes of intramolecular cyclizations. researchgate.net This directing ability can be translated to selectivity in biological systems, where the methoxy group might orient the molecule within a receptor's binding pocket to favor specific interactions.

| Compound Class | Methoxy Group Position | Effect on Activity/Property | Reference |

|---|---|---|---|

| Substituted Benzene Ring | Para-position | Electron-donating group. | wikipedia.org |

| Meta-position | Electron-withdrawing group. | wikipedia.org | |

| Ortho-position | Electron-donating (with potential steric effects). | wikipedia.org | |

| Flavonoids | C7 position | Enhances anti-inflammatory activity. | nih.gov |

| Organic Hole-Selective Materials | On triphenylamine (B166846) moiety | Accelerates photo-induced halide segregation. | rsc.org |

Influence of Diphenylmethane Core Modifications on Activity and Potency

The diphenylmethane core serves as the central scaffold for this compound. Modifications to this core, including altering the substituents on the phenyl rings or changing the bridging atom, can have profound effects on biological activity and potency.

Studies on synthetic honokiol analogs, which are based on a diphenylmethane structure, have explored these modifications. mdpi.com For instance, the synthesis and evaluation of various diphenylmethane derivatives with different patterns of allyl, methoxy, and hydroxyl substitutions were conducted to test their activity on the norepinephrine (B1679862) transporter (NET). mdpi.com While the tested compounds showed only mild interactions, the study highlights a common strategy for drug discovery: systematically modifying a core scaffold to probe for desired biological activity. mdpi.comsemanticscholar.org

In a different but structurally related class of compounds, 3,3'-diindolylmethanes (which contain a bis(indolyl)methane core), substitutions on the phenyl ring attached to the central methane carbon were shown to be critical for antileishmanial activity. diindolylmethane-dim.com Specifically, analogs with a nitroaryl substituent, such as 4-nitrophenyl, were found to be the most potent. diindolylmethane-dim.com This demonstrates that the electronic nature of the substituents on the aryl rings of a diphenylmethane-type structure is a key determinant of potency.

| Core Structure | Modification | Resulting Activity | Reference |

|---|---|---|---|

| Diphenylmethane | Varied allyl, methoxy, and hydroxyl substitutions | Mild, non-potent interactions with the norepinephrine transporter (NET). | mdpi.com |

| 3,3'-Diindolylmethane (B526164) | Addition of a 4-nitrophenyl group to the methane carbon | Potent antileishmanial activity. | diindolylmethane-dim.com |

| 3,3'-Diindolylmethane | Addition of a fluorophenyl group to the methane carbon | Potent antifungal activity. | diindolylmethane-dim.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for screening large chemical libraries, prioritizing compounds for experimental testing, and designing new molecules with enhanced potency and desired properties. nih.govnih.gov

For compounds based on the diphenylmethane scaffold, QSAR models can elucidate the key molecular features essential for their activity. For example, a pharmacophore-based QSAR model was successfully established for 3,3'-diindolylmethanes to understand the structural requirements for their potent antileishmanial activity. diindolylmethane-dim.com Such models translate structural features into numerical descriptors, which can include electronic, steric, and hydrophobic parameters.

Modern QSAR studies often employ machine learning algorithms such as random forest (RF) and support vector machines (SVM) to build robust and predictive models. frontiersin.orgresearchgate.net A typical workflow involves calculating molecular descriptors, training a model using a set of compounds with known activities, and then validating the model's predictive power using an external set of compounds. researchgate.net For a molecule like this compound, a QSAR study could quantify the relative importance of the allyl groups, the p-methoxy substituent, and the diphenylmethane core, providing a predictive framework for designing more effective analogs.

Metabolic Fate and Biotransformation Pathways of Diallyl P Methoxyphenylmethane

In Vitro Metabolic Stability Studies (e.g., Using Hepatic Microsomes, Hepatocytes)

A diligent search of scientific databases and literature has yielded no studies on the in vitro metabolic stability of Diallyl-p-methoxyphenylmethane. Consequently, there is no available data regarding its half-life (t½) or intrinsic clearance (CLint) as determined by incubations with hepatic microsomes or hepatocytes.

Identification and Characterization of Major Metabolites

There are no published reports identifying or characterizing any metabolites of this compound. Scientific investigations to isolate and determine the structure of potential Phase I or Phase II metabolites have not been documented.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isozymes, UDP-glucuronosyltransferases)

No research has been published that investigates the specific enzymatic systems responsible for the biotransformation of this compound. Therefore, information regarding the involvement of Cytochrome P450 (CYP) isozymes, UDP-glucuronosyltransferases (UGTs), or other metabolic enzymes is not available.

In Vivo Disposition and Organ Distribution Studies

Information regarding the in vivo disposition, including the absorption, distribution, and excretion of this compound, is not available in the scientific literature. There are no documented studies on its concentration or distribution in various organs or tissues following administration.

Impact on Endogenous Metabolic Pathways and Flux Analysis

No studies could be found that assess the impact of this compound on endogenous metabolic pathways. There is a complete absence of data related to its effects on metabolic flux or its potential to modulate the activity of endogenous enzymes or metabolic networks.

Table of Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Target Identification and Ligand-Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound and understanding the specifics of its binding interactions.

Currently, there are no published molecular docking studies featuring Diallyl-p-methoxyphenylmethane. Such a study would involve screening the compound against a library of macromolecular targets (e.g., proteins, enzymes) to identify potential binding partners. For any identified targets, docking simulations would predict the binding affinity, typically expressed as a binding energy score, and the specific pose of the ligand within the receptor's active site. This would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex.

Table 1: Hypothetical Molecular Docking Data for this compound with Potential Targets

| Potential Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Leu368 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.1 | His449, Tyr473, Ser289 |

Note: The data in this table is purely illustrative and not based on actual research findings.

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the thermodynamics of the interaction.

Quantum Chemical Calculations for Mechanistic Insights (e.g., Reaction Pathways, Radical Scavenging Energetics)

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and energetics of molecules. Methods like Density Functional Theory (DFT) are particularly useful for studying reaction mechanisms, determining bond dissociation energies, and calculating properties relevant to antioxidant activity, such as radical scavenging energetics.

The application of quantum chemical calculations to this compound has not been documented. Such calculations could be used to predict its reactivity towards various chemical species, map out the energy landscape of potential reaction pathways, and evaluate its potential as a radical scavenger by calculating the energetics of hydrogen atom transfer or single electron transfer mechanisms.

De Novo Design and Virtual Screening of Novel this compound Analogs

De novo design and virtual screening are computational strategies used in drug discovery to design new molecules or identify promising candidates from large virtual libraries. De novo design algorithms build novel molecular structures from scratch based on the properties of a target binding site. Virtual screening involves computationally docking large libraries of compounds against a target to identify potential hits.

Given the absence of defined biological targets for this compound, de novo design and large-scale virtual screening of its analogs have not been undertaken. Future research in this area would first require the identification of a validated biological target. Subsequently, the structure of this compound could serve as a scaffold for the design of new analogs with potentially improved activity and pharmacokinetic properties.

Cheminformatics and Data Mining in the Context of Related Diphenylmethane (B89790) Compounds

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Data mining of large chemical databases can reveal relationships between chemical structures and their biological activities (Structure-Activity Relationships, SAR).

While no specific cheminformatics studies on this compound exist, the broader class of diphenylmethane compounds has been the subject of such analyses. Data mining efforts on databases containing diphenylmethane derivatives could potentially be used to predict the physicochemical properties and biological activities of this compound. This would involve identifying quantitative structure-activity relationship (QSAR) models for related compounds and applying them to the target molecule.

Future Research Trajectories and Broader Academic Implications

Advancements in Synthetic Accessibility and Scalability for Research Applications

Currently, specific, high-yield synthetic routes for Diallyl-p-methoxyphenylmethane are not well-documented. Future research must prioritize the development of efficient and scalable synthesis protocols. Exploration of modern catalytic systems and green chemistry principles could revolutionize its production. mdpi.com Strategies for the synthesis of diarylmethane derivatives often involve methods like Friedel-Crafts reactions or transition metal-catalyzed coupling. researchgate.netresearchgate.net Future work could focus on optimizing these known methods for this compound or developing novel pathways, such as photocatalytic approaches, to improve yield, reduce by-products, and ensure the sustainable production of sufficient quantities for extensive biological screening. researchgate.net

| Potential Synthesis Strategies | Key Advantages |

| Optimized Friedel-Crafts Alkylation | Well-established, potential for high yield with appropriate catalyst. |

| Transition Metal-Catalyzed Cross-Coupling | High functional group tolerance, regioselectivity. |

| Photocatalytic Aerobic Reactions | Utilizes green chemistry principles, mild reaction conditions. researchgate.net |

| Flow Chemistry Synthesis | Improved reaction control, scalability, and safety. mdpi.com |

Exploration of Novel Biological Targets and Undiscovered Preclinical Therapeutic Areas

The biological activities of this compound are presently unknown. A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets to identify potential therapeutic applications. Given that related diallyl compounds from garlic, such as diallyl disulfide and diallyl trisulfide, exhibit anti-inflammatory, antioxidant, and anticancer properties, these areas represent logical starting points for investigation. nih.govfrontiersin.orgnih.gov High-throughput screening (HTS) campaigns against panels of cancer cell lines, inflammatory pathway enzymes, and receptors associated with metabolic diseases could rapidly identify initial "hits." Subsequent studies would then be required to validate these targets and elucidate the mechanism of action.

Integration with Systems Biology and Network Pharmacology Approaches

To move beyond a single-target approach, future research should integrate systems biology and network pharmacology. nih.govrroij.comfrontiersin.org These disciplines offer a holistic view of a compound's effects on complex biological networks. hacettepe.edu.trresearchgate.net By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound, researchers can construct comprehensive interaction networks. nih.gov This approach can help predict a drug's polypharmacology (effects on multiple targets), identify novel therapeutic indications, and anticipate potential off-target effects, thereby accelerating the drug discovery process. rroij.comnih.govnih.gov

| Approach | Data Generated | Potential Insights |

| Transcriptomics (RNA-seq) | Changes in gene expression | Identification of affected signaling pathways and cellular processes. |

| Proteomics | Changes in protein abundance and post-translational modifications | Pinpointing direct protein targets and downstream effects. |

| Metabolomics | Alterations in small molecule metabolite levels | Understanding the impact on cellular metabolism and bioenergetics. |

| Network Construction | Integrated multi-omics data | Prediction of drug-target-disease relationships and mechanisms of action. hacettepe.edu.tr |

Development and Validation of Advanced Preclinical Models for Studying this compound Effects

Once promising biological activity is identified, the development and use of advanced preclinical models will be essential to evaluate the in vivo efficacy of this compound. Traditional 2D cell cultures often fail to replicate the complexity of a living organism. nih.gov Therefore, future studies should employ more physiologically relevant models. These include 3D organoids, which better mimic the structure and function of human tissues, and patient-derived xenograft (PDX) models for cancer research, where tumor tissue from a patient is implanted into an immunodeficient mouse. nih.govnih.gov Such advanced models provide more predictive data on a compound's potential clinical success. nih.govtechnologynetworks.com

Rational Design of Next-Generation this compound Analogs with Enhanced Specificity or Potency

Following the identification of a validated biological target, rational drug design principles can be applied to create next-generation analogs of this compound with improved properties. azolifesciences.comslideshare.net This process involves using the three-dimensional structure of the target protein to design molecules that bind with higher affinity and specificity. youtube.comslideshare.net Computational modeling, including molecular docking and molecular dynamics simulations, can predict how structural modifications to the this compound scaffold would affect target binding. youtube.com This structure-activity relationship (SAR) data would guide medicinal chemists in synthesizing new derivatives with potentially enhanced therapeutic efficacy and a more favorable pharmacological profile. researchgate.net

Methodological Innovations in Research on Diphenylmethane (B89790) Compounds

Future research on this compound will also benefit from broader methodological innovations in the study of bioactive compounds. mdpi.commasjaps.com This includes the development of novel extraction techniques for natural product-inspired molecules, advanced analytical methods for their characterization, and the application of artificial intelligence and machine learning to predict biological activity and pharmacokinetic properties. tandfonline.comchemrxiv.orgbiospace.com The creation of specialized chemical probes based on the this compound structure could also be a powerful tool for target identification and validation through chemical biology approaches.

Q & A

Q. What are the recommended synthetic routes for Diallyl-p-methoxyphenylmethane, and how can reaction conditions be optimized for purity?

The compound can be synthesized via Friedel-Crafts alkylation, leveraging methods analogous to diphenylmethane derivatives. For example, substituting benzyl chloride with an allyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a methoxy-substituted aromatic substrate. However, steric hindrance from the methoxy group may require elevated temperatures (80–120°C) and extended reaction times . Optimization should include monitoring by TLC or HPLC to track byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.

Q. How can researchers characterize this compound’s structural and electronic properties?

Use spectroscopic methods:

- NMR : ¹H and ¹³C NMR to confirm allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and methoxy substituent position (singlet at δ ~3.8 ppm).

- FT-IR : Peaks at 1600–1580 cm⁻¹ (C=C stretching in allyl groups) and 1250 cm⁻¹ (C-O in methoxy).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the structure. Cross-reference with databases like SciFinder or PubChem for spectral comparisons, though these sources lack experimental details .

Q. What preliminary toxicity data exist for this compound, and what assays are recommended for initial safety profiling?

The compound is listed in the Chemical Toxicity Database, but no explicit toxicity data are provided . To fill this gap, conduct:

- In vitro cytotoxicity assays (e.g., MTT or LDH release in HepG2 cells) at concentrations ≤100 µM.

- Ames test for mutagenicity using TA98 and TA100 strains.

- Acute toxicity studies in zebrafish embryos (OECD TG 236) to assess LC₅₀ values. Follow the High Production Volume (HPV) Chemical Challenge Program’s data collection framework to prioritize endpoints .

Advanced Research Questions

Q. How can contradictions in reported reactivity or stability data for this compound be resolved?

Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, oxygen exposure). To address this:

- Systematic replication : Reproduce studies under controlled atmospheres (N₂ vs. air) and solvents (aprotic vs. protic).

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to quantify decomposition thresholds (e.g., 150–200°C) and identify degradation products via GC-MS.

- Cross-lab validation : Collaborate with independent labs to standardize protocols, as suggested in methodological frameworks for data harmonization .

Q. What experimental designs are suitable for studying the compound’s electronic effects in catalytic or polymerization systems?

- Substituent electronic analysis : Compare reaction rates of this compound with analogs (e.g., unsubstituted diallylphenylmethane) in radical polymerization or Diels-Alder reactions.

- DFT calculations : Model the electron-donating effect of the methoxy group on allyl group reactivity using Gaussian or ORCA software. Validate with Hammett σ⁺ values derived from kinetic data .

- In situ monitoring : Use Raman spectroscopy to track real-time changes in C=C bond stretching during reactions.

Q. How can researchers address the lack of peer-reviewed data on the compound’s environmental degradation pathways?

- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–10) and analyze degradation products via LC-QTOF-MS.

- Microbial degradation assays : Use soil slurry systems inoculated with Pseudomonas spp. to assess biodegradation rates under aerobic/anaerobic conditions.

- Data integration : Apply systematic literature review methodologies (e.g., PRISMA guidelines) to identify analogous methoxy-containing compounds’ degradation mechanisms and extrapolate hypotheses .

Methodological Guidance

- Data contradiction resolution : Use triangulation by combining computational modeling, experimental validation, and literature meta-analysis .

- Sourcing : Procure high-purity this compound from certified suppliers (e.g., Kanto Chemical) and verify purity via elemental analysis .

- Ethical compliance : Adhere to OECD guidelines for toxicity testing and ensure waste management protocols align with institutional safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.